Lauroylmethionine
Description
Significance of Acyl Amino Acids in Bio-based Surfactant Research
Acyl amino acids are recognized for their importance in the field of bio-based surfactants due to their favorable properties compared to many conventional surfactants. They are often described as mild, biodegradable, and possessing low toxicity, making them attractive for applications in personal care products, household detergents, and cosmetics. wikipedia.orgnih.govdsmz.dewikipedia.orgnih.gov The amphiphilic nature, arising from the fatty acyl group and the amino acid moiety, allows them to effectively reduce surface tension and exhibit desirable foaming, emulsifying, dispersing, and solubilizing abilities. nih.govwikipedia.orguni.lu The variability in both the fatty acid chain length and the amino acid type allows for the design of derivatives with tailored properties. nih.gov N-acyl glutamates, glycinates, sarcosinates, and taurates are currently among the major classes utilized in personal care applications. dsmz.de Lauroylmethionine, specifically, has been investigated for its antioxidative properties, suggesting its potential utility as a functional ingredient in cosmetic formulations. dsmz.de
Historical Context of N-Acyl Amino Acid Synthesis
The presence of N-acyl amino acids in biological systems has been known for a considerable time. The historical understanding of these compounds in mammals dates back to the 1840s with the identification of N-benzoylglycine (hippurate). Naturally occurring fatty acid amide bonds are also integral components of lipids such as ceramides (B1148491) and sphingolipids. While the biological synthesis pathways, particularly for long-chain N-fatty acylglycines, are not fully elucidated, they are understood to involve the activation of the fatty acid, potentially through intermediates like acyl-CoA thioesters. In the context of laboratory synthesis, early efforts in creating N-acyl amino acids laid the groundwork for later developments in both chemical and enzymatic methods. The first reported enantioselective enzymatic synthesis of an N-acetyl amino acid, specifically N-acetyl-L-methionine, using porcine kidney aminoacylase (B1246476), occurred in 1994. Aminoacylases themselves have a longer history in industrial biotechnology, initially applied for the hydrolysis of racemic N-acetyl amino acids to yield enantiomerically pure L-amino acids.
Evolution of Synthetic Strategies for N-Acyl Amino Acids
The synthesis of N-acyl amino acids has evolved significantly, encompassing both chemical and biocatalytic approaches, each with its own advantages and limitations.
Chemical Synthesis: The conventional and widely used method for the chemical synthesis of N-acyl amino acids is the Schotten-Baumann reaction. nih.govdsmz.dewikipedia.org This process typically involves the reaction of fatty acyl chlorides with amino acids in a basic solution. While effective, this method often relies on the use of toxic chlorinating agents, such as phosgene (B1210022) or thionyl chloride, for the activation of the fatty acid, leading to the generation of substantial amounts of waste products like sodium chloride and mineral acids. nih.govdsmz.de Other chemical routes explored include direct dehydration condensation of fatty acids and amino acid salts at high temperatures, amidation of fatty acid anhydrides, fatty amides, fatty acid activated esters, fatty acid methyl esters, oils and fats, and hydrolysis of fatty nitriles. Despite the availability of these methods, the environmental impact of conventional chemical synthesis has driven the search for greener alternatives. nih.govdsmz.dewikipedia.org
Biocatalytic Synthesis: The growing demand for sustainable chemical processes has spurred research into biocatalytic methods for synthesizing N-acyl amino acids using enzymes or whole cells. dsmz.dewikipedia.org Enzymes such as lipases, proteases, and aminoacylases have been explored for this purpose. Aminoacylases, in particular, have emerged as promising catalysts for the synthesis of N-acyl-L-amino acids. wikipedia.org Enzymatic synthesis strategies involve different mechanisms for activating the carboxylic acid, including ATP-dependent pathways that form acyl-adenylate intermediates and ATP-independent approaches utilizing hydrolases that rely on transient activation or favorable interactions within the enzyme active site. An alternative enzymatic strategy involves ester-amide interconversion.
Specific enzymes from various microorganisms have demonstrated the ability to synthesize N-acyl amino acids, including this compound. For instance, an α-aminoacylase from Mycolicibacterium smegmatis MKD 8 has been shown to catalyze the synthesis of this compound with a reported conversion rate of 67%. Another α-aminoacylase, SgAA from Streptomyces griseus DSM 40236, has also been found to catalyze this compound synthesis. Research with an aminoacylase from Paraburkholderia monticola yielded 7.4 mM of this compound from 100 mM lauric acid and methionine under unoptimized conditions. dsmz.de Optimization studies for enzymatic synthesis of this compound using a mycobacterial aminoacylase have identified optimal conditions, including a pH of 8.0, a temperature between 40-45 °C, and substrate concentrations of 400 mM methionine and 150 mM lauric acid.
Abiotic Synthesis: Interestingly, N-acyl amino acids have also been shown to form under plausible prebiotic conditions through an ester-amide exchange reaction between amino acids and monoglycerides (B3428702) during wet-dry cycles. This highlights a potential historical pathway for the natural occurrence of these compounds.
The table below summarizes some research findings on the enzymatic synthesis of this compound:
| Enzyme Source | Enzyme Type | Substrates | Conditions (if specified) | Conversion/Yield | Reference |
| Mycolicibacterium smegmatis MKD 8 | α-aminoacylase | Lauric acid, Methionine | Not specified | 67% Conversion | |
| Streptomyces griseus DSM 40236 | α-aminoacylase | Lauric acid, Methionine | Not specified | Synthesis observed | |
| Paraburkholderia monticola | Aminoacylase | Lauric acid, Methionine | Unoptimized | 7.4 mM Product | dsmz.de |
| Mycobacterial Aminoacylase | α-aminoacylase | Lauric acid, Methionine | pH 8.0, 40-45 °C, 400 mM Met, 150 mM Lauric Acid | Optimized Conditions |
Research Gaps and Future Perspectives in this compound Studies
Despite the progress in understanding and synthesizing N-acyl amino acids, including this compound, several research gaps and future perspectives exist. A key driver for future research is the continued need to develop more sustainable and efficient synthetic routes, particularly enzymatic methods, to replace conventional chemical processes that utilize toxic reagents and generate considerable waste. nih.govdsmz.de Further optimization of existing enzymatic synthesis methods for this compound is necessary to improve yields and efficiency. The limited substrate scope of some enzymes, such as lipases and proteases, for the α-amine acylation of bulkier amino acids like methionine, presents a challenge that requires the identification and engineering of novel enzymes with broader specificity. dsmz.de Future work should focus on improving biocatalysts and reaction conditions, as well as exploring the diversity of aminoacylases for their synthetic potential. Beyond synthesis, further investigation into the specific properties and potential applications of this compound, building on the observed antioxidative behavior, could reveal new avenues for its utilization.
Structure
2D Structure
Properties
CAS No. |
35440-74-5 |
|---|---|
Molecular Formula |
C17H33NO3S |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(2S)-2-(dodecanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H33NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(19)18-15(17(20)21)13-14-22-2/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1 |
InChI Key |
PFSGUIFKRGNSHV-HNNXBMFYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lauroylmethionine; Lauroyl-L-methionine; N-Lauroyl-L-methionine; |
Origin of Product |
United States |
Synthetic Methodologies and Biocatalytic Advances for Lauroylmethionine
Conventional Chemical Synthesis Approaches
Traditional chemical methods for synthesizing N-acyl amino acids, including Lauroylmethionine, have historically relied on robust and well-established reactions. Among these, the Schotten-Baumann reaction is a cornerstone technique for forming the crucial amide bond.
Schotten-Baumann Reaction and Associated Chemical Reagents
The Schotten-Baumann reaction is a widely utilized method for the synthesis of amides from amines and acid chlorides. uni-duesseldorf.de In the context of this compound, this involves the acylation of the amino group of methionine with lauroyl chloride. The reaction is typically conducted under specific "Schotten-Baumann conditions," which refers to a two-phase solvent system, generally consisting of water and an organic solvent. uni-duesseldorf.de
The key reagents and conditions are as follows:
Amine: L-methionine, the amino acid providing the core structure.
Acylating Agent: Lauroyl chloride, the activated form of lauric acid, which provides the acyl group.
Base: An aqueous base, such as sodium hydroxide (NaOH), is essential. It serves a dual purpose: neutralizing the hydrochloric acid (HCl) generated as a byproduct of the reaction and driving the equilibrium towards the formation of the amide product. uni-duesseldorf.de
Solvent System: A biphasic system is common, where the starting materials and the final N-acyl amino acid product remain in the organic phase (e.g., diethyl ether, acetone, or tetrahydrofuran), while the base resides in the aqueous phase. uni-duesseldorf.de
The reaction mechanism involves the nucleophilic attack of the amine group of methionine on the carbonyl carbon of lauroyl chloride. The subsequent elimination of a chloride ion and a proton (neutralized by the base) results in the formation of the stable amide bond, yielding this compound.
Environmental Implications of Traditional Methods
While effective, the conventional Schotten-Baumann synthesis of N-acyl amino acids presents several environmental and sustainability challenges. uni-duesseldorf.de The commercial synthesis is often considered unsustainable due to its reliance on chlorine chemistry. uni-duesseldorf.de
Key environmental drawbacks include:
Use of Hazardous Reagents: The process requires acyl chlorides, which are typically derived from phosgene (B1210022) chemistry, a notoriously toxic and hazardous process. d-nb.infonih.gov
Waste Generation: The reaction stoichiometrically produces salt (e.g., NaCl) as a waste product from the neutralization of the acid byproduct. uni-duesseldorf.de
Organic Solvents: The use of organic solvents to solubilize the fatty acyl chloride contributes to volatile organic compound (VOC) emissions and presents challenges for waste disposal and recycling. uni-duesseldorf.de
Side Reactions: The presence of water, necessary for dissolving the base, can lead to the undesired hydrolysis of the acyl chloride, which reduces yield and generates fatty acid byproducts. uni-duesseldorf.de
Process Conditions: The reaction can be highly exothermic, necessitating careful temperature control, and the multiphase system can create inefficient mass transfer, making the process difficult to scale up efficiently. uni-duesseldorf.de
These factors highlight the need for greener, more sustainable alternatives for the production of N-acyl amino acids like this compound. nih.gov
Biocatalytic Synthesis of this compound
In response to the environmental shortcomings of traditional chemical synthesis, biocatalysis has emerged as a promising alternative. nih.gov The use of enzymes, particularly aminoacylases, offers a greener path to N-acyl amino acids by operating under mild conditions and avoiding harsh chemicals. uni-duesseldorf.de
Identification and Screening of Novel Aminoacylases for N-Acylation
The search for effective biocatalysts has focused on identifying and characterizing new enzymes with the desired synthetic capabilities. Aminoacylases (EC 3.5.1.14), a class of hydrolases, have been identified as promising candidates. d-nb.info While traditionally known for their role in the hydrolysis of N-acyl-L-amino acids, their ability to catalyze the reverse reaction—synthesis—has been a key area of research. d-nb.info
A significant advantage of using aminoacylases is their ability to utilize free fatty acids directly as substrates, circumventing the need for prior activation to toxic acyl chlorides. uni-duesseldorf.de This aligns with several principles of green chemistry. uni-duesseldorf.de The screening process involves identifying new aminoacylases through database searches, followed by cloning, recombinant expression, purification, and characterization to evaluate their synthetic potential. uni-duesseldorf.de Several novel enzymes that accept long-chain fatty acids have been discovered in recent years, expanding the biocatalytic toolbox. nih.gov
Aminoacylases from Paraburkholderia monticola (PmAcy)
A novel aminoacylase (B1246476) from Paraburkholderia monticola DSM 100849, designated PmAcy, has been identified as a potent biocatalyst for N-acyl-amino acid synthesis. nih.gov This enzyme was successfully cloned, expressed in E. coli, and purified for detailed characterization. researchgate.net
Key Research Findings for PmAcy:
Stability: PmAcy demonstrates beneficial traits for industrial applications, including high stability at elevated temperatures and over a range of pH values. nih.govresearchgate.net It even exhibits heat activation at temperatures up to 80°C. nih.gov
Substrate Specificity: The enzyme shows a preference for long-chain acyl-amino acids in its hydrolytic activity and displays minimal activity with acetyl-amino acids. researchgate.net In synthesis, it effectively acylates various amino acids. nih.gov
Synthetic Capability: PmAcy has proven capable of synthesizing N-acyl-amino acids with good conversion rates. nih.gov For example, it can acylate L-phenylalanine with fatty acids of varying chain lengths (C8 to C18), achieving conversion rates of up to 75%. researchgate.net The best synthesis results were observed with cationic amino acids like L-arginine and L-lysine, as well as L-leucine and L-phenylalanine. nih.gov
The table below summarizes the synthetic performance of PmAcy with L-phenylalanine and various fatty acids.
| Fatty Acid (Acyl Donor) | Chain Length | Conversion Rate (%) |
| Octanoic Acid | C8 | ~60 |
| Decanoic Acid | C10 | ~75 |
| Lauric Acid | C12 | ~70 |
| Myristic Acid | C14 | ~65 |
| Palmitic Acid | C16 | ~50 |
| Stearic Acid | C18 | ~40 |
| Data synthesized from research findings on the acylation of L-phenylalanine. nih.govresearchgate.net |
Aminoacylases from Mycolicibacterium smegmatis (MsAA)
Another significant advancement in biocatalysis involves an aminoacylase from Mycolicibacterium smegmatis (MsAA). This enzyme has been recombinantly expressed, purified, and characterized for its synthetic potential. nih.gov Research has demonstrated its capability for producing N-lauroyl-L-amino acids. nih.gov
In addition to the aminoacylase, a versatile acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to be highly effective for the N-acylation of various amines. scispace.comworktribe.com This enzyme is notable for its ability to function in aqueous media under mild conditions, making it an attractive biocatalyst.
Key Research Findings for MsAcT:
Broad Substrate Scope: MsAcT has a very broad substrate scope and can be used for the preparation of N-acetyl derivatives from a wide range of primary amines. scispace.com
Efficient Acyl Donors: While various acyl donors can be used, vinyl acetate was identified as the best donor, achieving excellent yields (85-99%) in as little as 20 minutes. worktribe.com Other donors like formyl, propionyl, and butyryl esters are also employed efficiently. worktribe.com
Aqueous System: The enzyme catalyzes N-acylation in water, which is a significant environmental advantage over organic solvent systems. scispace.com
The table below presents the efficiency of MsAcT in the N-acetylation of benzylamine using different acyl donors.
| Acyl Donor | Reaction Time | Conversion Yield (%) |
| Ethyl Acetate | 1 hour | >99 |
| Isopropenyl Acetate | 1 hour | >99 |
| Vinyl Acetate | 20 minutes | >99 |
| Acetamide | 24 hours | 60-70 |
| Data based on research findings for the N-acylation of amines using MsAcT. scispace.comworktribe.com |
These biocatalytic approaches, utilizing enzymes like PmAcy and MsAA/MsAcT, represent a significant step towards the sustainable and environmentally friendly production of this compound and other N-acyl amino acids. uni-duesseldorf.denih.gov
Aminoacylases from Streptomyces griseus (SgAA, SgELA)
Researchers have identified two novel aminoacylases from Streptomyces griseus DSM 40236, designated SgAA (an α-aminoacylase) and SgELA (an ε-lysine acylase). nih.gov While both enzymes were investigated, only SgAA demonstrated the capability to catalyze the synthesis of this compound. nih.gov In contrast, SgELA did not exhibit any synthetic activity for acyl amino acids. nih.gov
The synthesis of this compound by SgAA was achieved in an aqueous system using lauric acid and methionine as substrates. researchgate.net Under initial, non-optimized conditions, a product concentration of 4 mM this compound was achieved. researchgate.net The reaction was conducted with 100 mM L-methionine and 100 mM lauric acid in a 100 mM Tris-HCl buffer at pH 7.0 and a temperature of 40°C, with an enzyme concentration of 20 µg/mL. researchgate.net
Biochemical characterization of the purified SgAA revealed its ability to hydrolyze various Nα-acetyl amino acids, showing broad specificity concerning the amino acid side chain. nih.gov However, its hydrolytic activity was observed to be lesser towards substrates with longer acyl chains, such as lauroyl amino acids. nih.gov
| Enzyme | Source Organism | Substrates | Product | Reported Yield/Activity |
| SgAA | Streptomyces griseus DSM 40236 | Lauric acid, L-methionine | This compound | 4 mM product concentration |
| SgELA | Streptomyces griseus DSM 40236 | - | No synthesis observed | - |
Aminoacylases from Streptomyces mobaraensis (SmAA)
An aminoacylase from Streptomyces mobaraensis, designated SmAA, has been identified and characterized for its potential in biocatalytic synthesis. This enzyme demonstrates a broad specificity for acyl chains and is capable of hydrolyzing N-acyl-amino acids of varying lengths. nih.gov SmAA has been successfully cloned and expressed in Streptomyces lividans, showing significant potential for the synthesis of compounds like this compound.
The gene for SmAA consists of an open reading frame of 1,383 base pairs, which encodes a protein of 460 amino acids. nih.gov The purified wild-type SmAA is a monomeric protein with a molecular mass of approximately 55 kDa. nih.gov The enzyme exhibits optimal hydrolytic activity at a pH of about 7.5 and a temperature of 50°C. nih.gov It shows a high affinity for the acyl derivatives of several amino acids, including L-methionine. nih.gov
Recombinant production of SmAA in S. lividans TK24 resulted in a 42-fold increase in the amount of enzyme compared to that produced by the native S. mobaraensis. nih.gov The purified recombinant Sm-AA demonstrated a specific activity of 72 U/mg towards a 3 mM solution of N-lauroyl-L-methionine. researchgate.net Another novel acylase from S. mobaraensis has also been noted for its efficient catalysis in the synthesis of N-lauroyl-amino acids.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature | Specific Activity (N-lauroyl-L-Met) |
| SmAA | Streptomyces mobaraensis | ~7.5 | 50°C | 72 U/mg |
Aminoacylases from Streptomyces ambofaciens (SamAA)
Aminoacylases from Streptomyces ambofaciens ATCC23877, particularly SamAA, have been recognized for their significant potential in the acylation of various amino acids. researchgate.netnih.gov Crude extracts from this bacterium have demonstrated the rare capability to catalyze the N-acylation on the α-position of lysine and the N-terminal position of peptides. nih.gov
Investigations into the enzymatic activities within S. ambofaciens crude extracts revealed distinct α- and ε-aminoacylase activities, suggesting the presence of multiple aminoacylases. nih.gov The α-aminoacylase activity, attributed to SamAA, could be separated from the ε-aminoacylase activity through chromatographic techniques. nih.gov This enzyme has shown excellent activity in synthesizing acyl-amino acids under aqueous conditions. researchgate.net While efforts have been made to express SamAA recombinantly in E. coli Origami B(DE3), the enzyme has also been successfully obtained from its natural producer. nih.gov
Porcine Aminoacylase-1 (pAcy1)
Porcine Aminoacylase-1 (pAcy1) is a well-characterized enzyme that has been extensively studied for its role in the synthesis of N-acyl-amino acids. nih.gov It is a zinc-binding metalloprotease that catalyzes the hydrolysis of Nα-acylated L-amino acids. This enzyme has demonstrated its utility in the synthesis of this compound.
The optimal pH for the synthesis of N-lauroyl-L-methionine using pAcy1 is approximately 7.5. nih.gov However, the practical application of pAcy1 can be challenging due to its poor stability under favorable synthesis conditions and its propensity to aggregate when expressed heterologously in E. coli. nih.govresearchgate.net Despite these challenges, site-directed mutagenesis has been employed as a strategy to alter the synthesis-to-hydrolysis ratio of the enzyme. nih.gov
| Enzyme | Source | Optimal pH for Synthesis | Key Challenges |
| pAcy1 | Porcine Kidney | ~7.5 | Poor stability, aggregation in recombinant expression |
Recombinant Expression and Biocatalyst Production
Heterologous Expression Systems (e.g., E. coli, Vibrio natriegens, S. lividans)
The production of aminoacylases for biocatalytic applications often relies on their expression in heterologous hosts to achieve higher yields and facilitate purification. Several microbial systems have been successfully employed for this purpose.
Streptomyces lividans has proven to be an effective host for expressing aminoacylases from other Streptomyces species. For instance, the α-aminoacylase (SgAA) and the ε-lysine acylase (SgELA) from S. griseus were recombinantly expressed in S. lividans TK23. nih.govnih.gov Similarly, the aminoacylase from S. mobaraensis (SmAA) was expressed in S. lividans TK24, leading to a significant increase in enzyme production. nih.gov Streptomyces species are considered attractive hosts due to their natural ability to secrete proteins, which can simplify downstream processing. frontiersin.orgfrontiersin.org
Escherichia coli is a widely used host for recombinant protein expression due to its rapid growth and well-established genetic tools. The aminoacylase from Mycolicibacterium smegmatis MKD 8 was successfully expressed in E. coli BL21 (DE3). researchgate.net Porcine aminoacylase-1 (pAcy1) has also been expressed in E. coli, although challenges with protein aggregation were encountered. researchgate.netnih.gov To overcome these issues, a codon-optimized synthetic gene for pAcy1 was used to enhance its expression in E. coli. nih.govmerckmillipore.com
Vibrio natriegens is an emerging expression host known for its rapid growth rate. A mycobacterial aminoacylase was successfully expressed in Vibrio natriegens Vmax™, which was able to produce the soluble enzyme upon induction. researchgate.net
Strategies for Soluble Enzyme Production (e.g., Chaperone Co-expression)
A common challenge in the heterologous expression of proteins, including aminoacylases, is the formation of insoluble aggregates known as inclusion bodies. researchgate.netnih.gov Several strategies have been developed to enhance the production of soluble and active enzymes.
Chaperone co-expression is a widely used and effective method. Molecular chaperones assist in the correct folding of newly synthesized proteins, thereby preventing aggregation. For the expression of a mycobacterial aminoacylase in both V. natriegens and E. coli, the co-expression of the chaperone GroEL/S was found to enhance the soluble enzyme production, resulting in a 1.8-fold increase in aminoacylase activity in the cell-free extract. researchgate.net Similarly, for porcine aminoacylase-1 (pAcy1) expressed in E. coli, co-expression of molecular chaperones such as trigger factor or GroEL-GroES led to a 2.7-fold and 4.2-fold increased recovery of active enzyme, respectively. researchgate.netnih.govmerckmillipore.com
Another successful approach involves using specialized E. coli strains engineered for enhanced soluble protein expression. For example, the E. coli ArcticExpress™ (DE3) strain, which co-expresses cold-adapted chaperonins Cpn60/10 from Oleispira antarctica, cultivated at a low temperature of 12°C, proved to be a highly suitable system for a particular aminoacylase, doubling the activity in the cell-free extract compared to standard E. coli strains with GroEL/S co-expression at 20°C. researchgate.net
| Expression Host | Target Enzyme | Strategy for Soluble Production | Outcome |
| E. coli | Porcine Aminoacylase-1 (pAcy1) | Co-expression of trigger factor | 2.7-fold increased recovery of active pAcy1 |
| E. coli | Porcine Aminoacylase-1 (pAcy1) | Co-expression of GroEL-GroES | 4.2-fold increased recovery of active pAcy1 |
| V. natriegens & E. coli | Mycobacterial aminoacylase | Co-expression of GroEL/S | 1.8-fold increase in aminoacylase activity |
| E. coli ArcticExpress™ (DE3) | Mycobacterial aminoacylase | Co-expression of cold-adapted chaperonins Cpn60/10 | 2-fold higher activity than GroEL/S co-expression |
Optimization of Biocatalyst Yield and Activity
A significant challenge in using enzymes for industrial applications is the production of large quantities of active and stable biocatalysts. For aminoacylases, which are often produced recombinantly, optimizing their expression and functional integrity is paramount.
One successful strategy to improve the yield of soluble and active aminoacylase is the co-expression of the enzyme with molecular chaperones. For instance, the co-expression of a mycobacterial aminoacylase with GroEL/S chaperones in Escherichia coli resulted in a 1.8-fold increase in the activity of the enzyme in the cell-free extract. Further optimization using a cold-adapted chaperonin system in E. coli ArcticExpress™ (DE3) at a low temperature (12°C) doubled the aminoacylase activity compared to the standard GroEL/S co-expression at 20°C nih.govresearchgate.net. This highlights the importance of the expression system and conditions in obtaining high yields of functional biocatalyst.
In addition to increasing the yield of the enzyme, enhancing its specific activity and stability is also crucial. The activity of some aminoacylases is dependent on the presence of metal ions. For a recombinant intracellular aminoacylase from Escherichia coli LGE 36, the addition of cobalt ions (Co²⁺) in combination with dithiothreitol (DTT) was shown to have a synergistic effect, tripling the enzyme's activity and increasing its stability by 2.5 times researchgate.net. This suggests that the presence of specific cofactors can significantly boost the catalytic efficiency of the enzyme.
Site-directed mutagenesis is another powerful tool for improving biocatalyst performance. By modifying the amino acid sequence of an enzyme, it is possible to alter its catalytic properties. For porcine aminoacylase 1 (pAcy1), site-directed mutagenesis of residue D346, which influences the electrostatic environment of the catalytic base E146, resulted in a mutant (D346A) with a 9-fold increase in the synthesis-to-hydrolysis ratio (VmS/VmH) nih.govcanada.ca. This demonstrates the potential of protein engineering to tailor enzymes for enhanced synthetic capabilities.
| Optimization Strategy | Enzyme | Effect on Yield/Activity | Reference |
| Chaperone Co-expression (GroEL/S) | Mycobacterial aminoacylase | 1.8-fold increase in activity | nih.govresearchgate.net |
| Chaperone Co-expression (Cpn60/10) | Mycobacterial aminoacylase | 2-fold increase in activity vs. GroEL/S | nih.gov |
| Addition of Cofactors (Co²⁺ + DTT) | Recombinant E. coli aminoacylase | 3-fold increase in activity, 2.5-fold increase in stability | researchgate.net |
| Site-Directed Mutagenesis (D346A) | Porcine aminoacylase 1 | 9-fold increase in synthesis/hydrolysis ratio | nih.govcanada.ca |
Enzymatic Reaction Parameters and Process Optimization
The efficiency of the enzymatic synthesis of this compound is highly dependent on the reaction conditions. Optimizing parameters such as substrate specificity, pH, temperature, and substrate concentration is critical for maximizing product yield and reaction rate.
Substrate Specificity for Lauric Acid and Methionine
The substrate specificity of the aminoacylase is a key determinant of its utility in synthesizing this compound. Enzymes with a high affinity for both lauric acid and methionine are ideal candidates for this biocatalytic process.
Studies on various aminoacylases have shown a preference for long-chain fatty acids in the acylation of amino acids. For example, a novel aminoacylase from Paraburkholderia monticola (PmAcy) demonstrated the ability to acylate L-phenylalanine with fatty acids of chain lengths from C8 to C18, achieving conversion rates of up to 75% nih.gov. This suggests a broad specificity for the fatty acid substrate, which is favorable for the use of lauric acid (C12). Research on acylase I from pig kidney also indicated that it effectively catalyzes the synthesis of N-lauroyl-l-amino acids researchgate.netdntb.gov.ua.
Regarding the amino acid substrate, methionine is often well-accepted by aminoacylases. A study characterizing a mycobacterial aminoacylase noted that N-lauroyl-L-methionine was a fairly accepted substrate in hydrolysis, which implies that the reverse synthesis reaction is also feasible nih.govresearchgate.net. Acylase I from pig kidney was also shown to effectively catalyze the synthesis of N-lauroyl-l-methionine researchgate.netdntb.gov.ua. The synthesis of various N-lauroyl-L-amino acids using this enzyme showed varying conversion rates, with N-lauroyl-l-arginine and N-lauroyl-l-glutamic acid being obtained in conversions of 82% and 44%, respectively researchgate.net. While direct comparative data for this compound is limited, an equilibrium constant (Keq) of 39.4 has been reported for its synthesis using acylase I, indicating a favorable reaction equilibrium researchgate.netdntb.gov.ua.
| Enzyme | Fatty Acid Substrate | Amino Acid Substrate | Conversion/Yield | Reference |
| P. monticola aminoacylase (PmAcy) | C8-C18 fatty acids | L-Phenylalanine | Up to 75% | nih.gov |
| Acylase I from pig kidney | Lauric acid | L-Arginine | 82% | researchgate.net |
| Acylase I from pig kidney | Lauric acid | L-Glutamic acid | 44% | researchgate.net |
| Acylase I from pig kidney | Lauric acid | L-Methionine | Keq = 39.4 | researchgate.netdntb.gov.ua |
Influence of pH on Enzymatic Acylation of Methionine
The pH of the reaction medium significantly affects the activity and stability of aminoacylases, as well as the equilibrium of the acylation reaction. The optimal pH for the synthesis of N-acyl-amino acids is often found to be in the slightly basic range.
For the synthesis of N-lauroyl-L-amino acids, including N-lauroyl-L-methionine, using porcine aminoacylase 1 (pAcy1), the optimal pH was found to be around 7.5 researchgate.net. In a specific example of this compound synthesis catalyzed by the aminoacylase SgAA from Streptomyces griseus, the reaction was performed at a pH of 7.0 researchgate.net. In contrast, a study on the synthesis of N-acyl-L-methionine derivatives using hog kidney and intestinal aminoacylase reported an optimal pH of 6.0 for achieving the highest yield. These findings indicate that the optimal pH can vary depending on the specific enzyme used. The pH profile for the synthesis of N-lauroyl-L-amino acids by PmAcy showed that the highest conversion was achieved at pH 8.0.
| Enzyme | Optimal pH for Synthesis | Reference |
| Porcine aminoacylase 1 (pAcy1) | ~7.5 | researchgate.net |
| SgAA from S. griseus | 7.0 | researchgate.net |
| Hog kidney/intestinal aminoacylase | 6.0 | |
| P. monticola aminoacylase (PmAcy) | 8.0 | nih.gov |
Temperature Effects on Enzymatic Conversion and Stability
Temperature is another critical parameter that influences both the rate of the enzymatic reaction and the stability of the biocatalyst. An optimal temperature must be determined to achieve a high conversion rate without causing significant enzyme denaturation.
For the synthesis of this compound catalyzed by the aminoacylase SgAA, the reaction was conducted at 40°C researchgate.net. A mycobacterial aminoacylase that accepts N-lauroyl-L-methionine as a substrate showed maximum hydrolytic activity at 70°C and was stable at 40°C for 5 days nih.govresearchgate.net. This suggests that a temperature around 40°C could be a good starting point for the synthesis reaction to ensure both activity and stability. The synthesis of N-lauroyl-L-amino acids using PmAcy was carried out at 50°C nih.gov. An aminoacylase from the hyperthermophilic archaeon Pyrococcus furiosus exhibited maximal activity with N-acetyl-l-methionine as a substrate at a temperature of 100°C, demonstrating that some aminoacylases can be highly thermostable nih.gov.
| Enzyme | Optimal Temperature for Synthesis/Activity | Stability | Reference |
| SgAA from S. griseus | 40°C (synthesis) | - | researchgate.net |
| Mycobacterial aminoacylase | 70°C (hydrolysis activity) | Stable at 40°C for 5 days | nih.govresearchgate.net |
| P. monticola aminoacylase (PmAcy) | 50°C (synthesis) | Stable up to 80°C | nih.gov |
| P. furiosus aminoacylase | 100°C (hydrolysis activity) | Highly thermostable | nih.gov |
Substrate Concentration Optimization for this compound Synthesis
In a specific example of this compound synthesis catalyzed by SgAA, the reaction was performed with 100 mM L-methionine and 100 mM lauric acid researchgate.net. Another study on the synthesis of N-acyl-L-methionine derivatives used a higher concentration of L-methionine (0.2 M) and a lower concentration of the acyl donor (0.02 M acyl sodium salt). For the synthesis of N-lauroyl-L-amino acids using PmAcy, the reaction mixtures generally consisted of 200 mM amino acid and 100 mM fatty acid nih.gov. Kinetic studies of α-lauroyl-lysine synthesis by aminoacylases from Streptomyces ambofaciens showed a positive influence of the lysine concentration, but lauric acid exhibited an inhibitory effect on the reaction with an inhibition constant (Ki) of 70 mM. This indicates that at high concentrations, lauric acid can inhibit the enzyme, reducing the reaction rate. Therefore, optimizing the molar ratio and the absolute concentrations of both substrates is essential for maximizing the yield of this compound.
| Enzyme | Lauric Acid Concentration | Methionine Concentration | Notes | Reference |
| SgAA from S. griseus | 100 mM | 100 mM | - | researchgate.net |
| Hog kidney/intestinal aminoacylase | 0.02 M (acyl sodium salt) | 0.2 M | - | |
| P. monticola aminoacylase (PmAcy) | 100 mM | 200 mM | General condition | nih.gov |
| S. ambofaciens aminoacylases | - | - | Lauric acid showed inhibitory effect (Ki = 70 mM) in α-lauroyl-lysine synthesis |
Biocatalytic Potential of Aminoacylases in Reverse Hydrolysis Reactions
The enzymatic synthesis of N-acyl-amino acids, including this compound, is typically achieved through a reverse hydrolysis reaction. In this thermodynamically controlled process, the enzyme catalyzes the formation of an amide bond instead of its cleavage. A key challenge in reverse hydrolysis is shifting the reaction equilibrium towards synthesis to achieve high product yields d-nb.info.
Aminoacylases have demonstrated significant potential as biocatalysts for this purpose, offering a greener alternative to conventional chemical synthesis methods that often involve harsh reaction conditions and the use of hazardous reagents uni-duesseldorf.de. The use of aminoacylases allows for the direct condensation of a free fatty acid and an amino acid in an aqueous or solvent-containing system researchgate.netdntb.gov.ua.
Several strategies can be employed to drive the equilibrium towards product formation. These include increasing the substrate concentration, removing the product from the reaction mixture as it is formed, and reducing the water activity of the medium. For instance, the synthesis of N-lauroyl-l-amino acids by acylase I from pig kidney was effectively carried out in a glycerol-water system, which helps to lower the water activity researchgate.netdntb.gov.ua.
The biocatalytic potential of this approach is highlighted by the high conversion rates achieved for certain N-acyl-amino acids. For example, the synthesis of N-lauroyl-l-arginine reached a conversion of 82% using this method researchgate.net. For the synthesis of N-lauroyl-l-methionine, a favorable equilibrium constant of 39.4 was calculated, indicating that a high conversion is thermodynamically achievable under optimized conditions researchgate.netdntb.gov.ua. While the acylation yields in early reverse hydrolysis trials with some aminoacylases were not satisfactory, the discovery of new enzymes with better synthetic capabilities and the optimization of reaction conditions have significantly improved the potential of this biocatalytic route d-nb.info.
| Product | Enzyme | Reaction System | Conversion/Equilibrium | Reference |
| N-Lauroyl-l-arginine | Acylase I from pig kidney | Glycerol-water | 82% conversion | researchgate.net |
| N-Lauroyl-l-glutamic acid | Acylase I from pig kidney | Glycerol-water | 44% conversion | researchgate.net |
| N-Lauroyl-l-methionine | Acylase I from pig kidney | Glycerol-water | Keq = 39.4 | researchgate.netdntb.gov.ua |
Mechanistic Insights into Aminoacylase Catalysis
The enzymatic synthesis of this compound via aminoacylase is a subject of growing interest, offering a green alternative to traditional chemical methods. Understanding the catalytic mechanism of these enzymes is pivotal for optimizing reaction conditions and for the targeted engineering of more efficient biocatalysts.
Amide Bond Formation Mechanisms in Enzymatic Systems
The formation of the amide bond between lauric acid and methionine, catalyzed by aminoacylase, is a condensation reaction. In biological systems, such reactions require the activation of the carboxylic acid to proceed efficiently. d-nb.info Unlike ATP-dependent enzymes that activate carboxylates via acyl-adenylate or acyl-phosphate intermediates, hydrolases like aminoacylase operate through an ATP-independent mechanism. d-nb.info The synthesis of N-acyl-L-amino acids in an aqueous environment presents challenges due to the zwitterionic nature of amino acids, which necessitates proton abstraction from the ammonium group, and a deprotonated or protected carboxylic group to act as a suitable electrophile. d-nb.info
The biological synthesis of N-acyl-L-amino acids often involves the activation of fatty acids to overcome the thermodynamic barrier of condensation. d-nb.info This is typically achieved through the formation of activated species like acyl-phosphates, acyl-adenylates, or acyl-coenzyme A (CoA) thioesters, a process that requires ATP. d-nb.info However, aminoacylases can catalyze the direct condensation of a fatty acid and an amino acid. The enzyme's active site provides a microenvironment that facilitates the nucleophilic attack of the amino group of methionine on the carboxyl group of lauric acid, effectively bypassing the need for a high-energy intermediate in the solution phase.
Role of Metal Ions in Aminoacylase Activity (e.g., Zinc Ions)
Aminoacylases are typically metalloenzymes, with metal ions playing a crucial role in their catalytic activity. nih.govnih.gov Members of the aminoacylase-1 (Acy1)/M20 family, for instance, contain a dinuclear zinc center within their active site. nih.govresearchgate.net These zinc ions are not merely structural components; they are intimately involved in the catalytic mechanism. nih.gov
Mutational analysis has confirmed the catalytic roles of these zinc ions. nih.gov The Zn2+ ions act as Lewis acids, coordinating with the carbonyl oxygen of the substrate's acyl group. This interaction polarizes the carbonyl bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of methionine. nih.gov The precise geometry of the zinc ligation can vary among different aminoacylases. nih.gov Furthermore, the activity of some aminoacylases can be restored by the addition of zinc ions after their removal by chelating agents, with a reported zinc dissociation constant of approximately 10⁻¹⁰ M at pH 7.8 for renal aminoacylase. researchgate.net In some recombinant aminoacylases, the addition of Co2+ ions has been shown to significantly increase enzyme activity and stability. researchgate.net
Protein Engineering Strategies for Enhanced Catalysis
Protein engineering offers powerful tools to improve the catalytic efficiency, stability, and substrate specificity of aminoacylases for the synthesis of this compound. Strategies such as directed evolution and structure-based rational redesign can be employed to tailor the enzyme for industrial applications. nih.gov
One of the challenges in the heterologous expression of aminoacylases for industrial use is the formation of insoluble inclusion bodies. nih.gov Co-expression of molecular chaperones, such as GroEL/ES, has been shown to increase the yield of soluble and active enzyme. nih.gov
Site-directed mutagenesis can be used to modify key residues in the active site to enhance catalytic activity or alter substrate preference. For example, by targeting amino acid residues within the substrate-binding cavity, it may be possible to improve the enzyme's affinity for lauric acid or methionine, leading to higher reaction rates and yields. nih.gov Studies on other enzymes have demonstrated that mutations outside of the immediate active site can also influence stereoselectivity and product yield. nih.gov While specific examples of protein engineering for this compound synthesis are not extensively documented, the principles have been successfully applied to other aminoacylases and related enzymes, suggesting a promising avenue for future research and development. nih.gov
Comparative Analysis of Synthetic Routes for this compound
The production of this compound can be achieved through traditional chemical synthesis or biocatalytic routes. A comparative analysis of these methods reveals significant differences in terms of efficiency, yield, and environmental impact.
Efficiency and Yield Considerations
The conventional chemical synthesis of N-acyl-amino acids like this compound is often carried out via the Schotten-Baumann reaction. researchgate.net This method typically involves the use of acyl chlorides (e.g., lauroyl chloride) derived from processes that may utilize hazardous chemicals like phosgene. d-nb.inforesearchgate.net While chemical synthesis can achieve high yields, often exceeding 95% under optimized conditions, it is an equilibrium-limited reaction that may require harsh conditions and can produce byproducts, affecting the purity of the final product. researchgate.net
Biocatalytic synthesis using aminoacylases offers a more specific and often more efficient alternative under milder conditions. lupinepublishers.com For example, the synthesis of this compound has been demonstrated using an aminoacylase from Streptomyces griseus (SgAA) in an aqueous system. researchgate.net In one reported experiment, the condensation reaction was performed with 100 mM L-methionine and 100 mM lauric acid at pH 7.0 and 40°C. researchgate.net While specific yield percentages for this particular reaction are not provided in the abstract, enzymatic synthesis of other N-acyl-amino acids has been reported with varying yields. For instance, the synthesis of N-lauroyl-L-glutamic acid in a glycerol-water system using porcine kidney aminoacylase I reached a yield of 44%. researchgate.net The efficiency of enzymatic reactions can be over 3000 times higher than non-enzymatic reactions, with the potential for 100% product yield due to high specificity. researchgate.net
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Chemical Synthesis (Schotten-Baumann) | Biocatalytic Synthesis (Aminoacylase) |
|---|---|---|
| Reactants | Lauroyl chloride, L-methionine | Lauric acid, L-methionine |
| Catalyst | Not applicable (reagent-based) | Aminoacylase |
| Reaction Conditions | Often requires harsh conditions (e.g., extreme pH, organic solvents) | Mild conditions (e.g., near-neutral pH, moderate temperatures, aqueous systems) |
| Specificity | Can lead to side reactions and byproducts | High specificity, typically yields a single product |
| Reported Yields | Can be >95% for analogous reactions | Varies; up to 44% reported for similar N-acyl-amino acids |
| Downstream Processing | May require extensive purification | Often simpler due to higher product purity |
Sustainability and Green Chemistry Perspectives
From a sustainability and green chemistry standpoint, biocatalytic synthesis presents numerous advantages over traditional chemical methods. solubilityofthings.commsu.edu The twelve principles of green chemistry provide a framework for evaluating the environmental footprint of a chemical process. msu.edunih.gov
The chemical synthesis of this compound often falls short on several of these principles. The use of acyl chlorides, which are frequently produced using toxic reagents like phosgene or thionyl chloride, violates the principle of using less hazardous chemical syntheses. d-nb.infoyoutube.com These reactions can also generate significant waste, such as sodium chloride, which contradicts the principle of waste prevention. nih.gov
In contrast, the enzymatic synthesis of this compound aligns well with many green chemistry principles. solubilityofthings.com It utilizes renewable feedstocks (lauric acid from plant oils and microbially produced methionine), employs a biodegradable catalyst (the enzyme), and typically operates under mild, energy-efficient conditions in aqueous media, reducing the need for hazardous organic solvents. researchgate.netsolubilityofthings.com This approach minimizes waste generation and avoids the use of toxic intermediates, making it an inherently safer and more environmentally benign process. nih.govtotalpharmaceuticaltopics.com
Table 2: Green Chemistry Principles in this compound Synthesis
| Green Chemistry Principle | Chemical Synthesis (Schotten-Baumann) | Biocatalytic Synthesis (Aminoacylase) |
|---|---|---|
| 1. Prevention | Generates stoichiometric waste (e.g., NaCl) | Minimal waste generation |
| 2. Atom Economy | Lower, as atoms from activating groups are lost | Higher, as it's a direct condensation |
| 3. Less Hazardous Synthesis | Uses hazardous reagents like lauroyl chloride | Uses non-hazardous lauric acid |
| 4. Designing Safer Chemicals | Product is the same, but process is hazardous | Product is the same, process is safer |
| 5. Safer Solvents & Auxiliaries | Often uses organic solvents | Primarily uses water |
| 6. Design for Energy Efficiency | May require higher temperatures | Operates at mild temperatures |
| 7. Use of Renewable Feedstocks | Lauroyl chloride may originate from fossil fuels | Lauric acid and methionine can be from renewable sources |
| 8. Reduce Derivatives | Involves conversion of lauric acid to lauroyl chloride | Direct use of lauric acid |
| 9. Catalysis | Reagent-based, not catalytic | Uses a highly efficient and specific biocatalyst |
| 10. Design for Degradation | Product is biodegradable | Product is biodegradable |
| 11. Real-time Analysis | Applicable to both | Applicable to both |
| 12. Inherently Safer Chemistry | Involves hazardous and corrosive reagents | Uses safer, biological materials |
Biochemical Activities and Molecular Interaction Mechanisms of Lauroylmethionine
Antioxidative Properties and Mechanisms of Action
Lauroylmethionine demonstrates antioxidative properties, which are significantly influenced by the presence of the methionine moiety and the surrounding environment.
Oxygen Radical Absorbance Capacity (ORAC) Assessment
The antioxidative properties of this compound have been investigated using assays such as the oxygen radical absorbance capacity (ORAC) assay. researchgate.netresearchmap.jp Studies have shown that this compound exhibits excellent antioxidative behavior in both premicellar and micellar states. researchgate.netresearchmap.jp At premicellar concentrations, its antioxidative behavior is comparable to that of lauroyl cysteine (C12-Cys). researchgate.netresearchmap.jp However, in a micellar medium, this compound demonstrates better antioxidative properties compared to lauroyl cysteine. researchgate.netresearchmap.jp
Comparative Antioxidative Behavior with Related Amino Acid Surfactants (e.g., C12-Cys)
Comparative studies using the ORAC assay have evaluated the antioxidative power of this compound (C12-methionine) alongside other amino acid-type surfactants. researchgate.netresearchmap.jp At the premicellar state, the order of antioxidative power among several amino acid surfactants was found to be C12-tryptophan > C12-tyrosine ≈ C12-methionine ≈ C12-cysteine > C12-histidine. researchgate.netresearchmap.jp In the micellar state, the order shifted slightly, with C12-methionine showing a greater advantage over C12-cysteine: C12-tryptophan > C12-tyrosine > C12-methionine > C12-cysteine > C12-histidine. researchgate.netresearchmap.jp The lower antioxidative property of C12-cysteine in micellar medium is attributed to its tendency to form dimers, a process accelerated by the micellar environment. researchgate.netresearchmap.jpresearchgate.net
Here is a data table summarizing the comparative ORAC values (relative order) at different states:
| Amino Acid Surfactant | Premicellar State ORAC (Relative Order) | Micellar State ORAC (Relative Order) |
| C12-tryptophan | > | > |
| C12-tyrosine | ≈ | > |
| C12-methionine | ≈ | > |
| C12-cysteine | > | > |
| C12-histidine | < | < |
Note: This table represents the relative order of antioxidative power based on ORAC assay results as described in the text. researchgate.netresearchmap.jp The interactive nature of the table is simulated here.
Role of Sulfur-Containing Amino Acid Moiety in Radical Scavenging
The sulfur atom within the methionine residue of this compound plays a crucial role in its radical scavenging activity. Sulfur-containing amino acids like methionine and cysteine can act as antioxidants by donating electrons to reactive oxidative species, leading to the oxidation of their side chains. researchgate.net Methionine residues, particularly when surface-exposed in proteins, can readily react with oxidants to form methionine sulfoxide (B87167), thereby scavenging reactive species. pnas.orgnih.gov This reaction contributes to an efficient oxidant scavenging mechanism. pnas.org
Methionine/Methionine Sulfoxide Cycle in Antioxidant Defense
The antioxidant defense mechanism involving methionine residues often operates through a reversible oxidation-reduction cycle. Methionine is oxidized to methionine sulfoxide (MetO) by reactive oxygen species (ROS). nih.govnih.govhmdb.ca This oxidation can be reversed by methionine sulfoxide reductases (MSRs), enzymes that catalyze the reduction of methionine sulfoxide back to methionine. pnas.orgnih.govnih.govpnas.org This enzymatic repair system allows methionine residues to function catalytically in scavenging reactive species, protecting the protein itself and other macromolecules from oxidative damage. pnas.orgnih.gov While this cycle is well-documented for methionine residues in proteins, the methionine moiety in this compound, as a surfactant, likely participates in a similar radical-scavenging mechanism, although the enzymatic reduction step might differ or be less direct compared to protein-bound methionine.
Influence of Micellar Environment on Antioxidative Potential
The micellar environment significantly influences the antioxidative potential of amino acid-type surfactants like this compound. Studies have shown that these surfactants can act as better antioxidants in the micellar state than in the monomeric state. researchgate.net This enhanced activity in the micellar environment may be related to the localization of the surfactant molecules at interfaces, such as the oil-water interface in emulsions, where oxidation is prevalent. researchgate.net Concentrating the antioxidant molecules at these sites can lead to more effective retardation of oxidation. researchgate.net Additionally, the micellar structure itself can influence the interaction between the surfactant, the radicals, and the assay reagents, potentially affecting the observed antioxidative capacity, as seen with C12-alanine in the ORAC assay where the micellar medium showed apparent AOX activity due to the interruption of collision between oxygen radicals and fluorescein. researchgate.net
Receptor Interactions and Signaling Pathways
While the antioxidative properties of this compound and related amino acid surfactants have been investigated, detailed research specifically on the receptor interactions and signaling pathways modulated by this compound is limited in the provided search results. Some acyl-amino acids have been found in mammalian brains and can act as signal molecules, interacting with G-protein coupled receptors or other proteins. uni-duesseldorf.de However, the specific interactions and signaling pathways involving this compound require further dedicated investigation.
Modulation of Mitochondrial Oxidative Metabolism
Mitochondria are essential organelles involved in cellular energy production through oxidative phosphorylation (OXPHOS) and play a critical role in various cellular processes, including metabolism and redox homeostasis. mdpi.comnih.gov Altered mitochondrial metabolism and oxidative stress are implicated in various pathological conditions, including cancer. mdpi.comnih.govbiorxiv.org Studies have investigated the modulation of mitochondrial oxidative metabolism by various compounds, such as Vitamin D. nih.govnih.gov For instance, Vitamin D has been shown to decrease mitochondrial ROS levels and modulate OXPHOS in certain cell models. nih.govnih.gov
The search results discuss the importance of mitochondrial oxidative metabolism and its modulation in the context of diseases like cancer mdpi.comnih.govbiorxiv.org and the effects of compounds like Vitamin D on these processes nih.govnih.gov. However, there is no information within the provided snippets specifically detailing how this compound might modulate mitochondrial oxidative metabolism.
Enzymatic Hydrolysis and Metabolism
Enzymatic hydrolysis is a crucial process in the metabolism of various compounds in biological systems, often mediated by hydrolase enzymes.
In Vitro Studies on Hydrolysis Mechanisms
In vitro studies are valuable for elucidating the mechanisms of chemical reactions, including hydrolysis. Research has explored the mechanisms of ester hydrolysis, for example, involving theoretical calculations and experimental kinetics. nih.govmdpi.com These studies can investigate the role of water molecules and the formation of intermediates in the hydrolysis process. nih.govmdpi.com Enzymatic hydrolysis mechanisms, such as those catalyzed by carboxylesterases, have also been investigated in vitro, revealing details about catalytic triads and intermediate formation. mdpi.com
The provided search results discuss in vitro studies on the hydrolysis mechanisms of esters catalyzed by enzymes like human carboxylesterase 1 mdpi.com, as well as non-enzymatic hydrolysis mechanisms involving water nih.govmdpi.com. However, there is no specific information within these snippets detailing in vitro studies focused on the hydrolysis mechanisms of this compound. One search result briefly mentions N-lauroyl-L- hydrolysis in the context of protein expression studies, but without providing details on the mechanism or specific findings researchgate.net.
Advanced Analytical Characterization and Structural Elucidation of Lauroylmethionine
Spectroscopic Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules like Lauroylmethionine. Both ¹H NMR and ¹³C NMR provide detailed information about the different hydrogen and carbon environments within the molecule. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allows for the identification and assignment of various proton groups, such as those from the lauroyl chain, the methionine backbone (alpha, beta, and gamma protons), and the methyl group of the methionine sulfur. sigmaaldrich.comdrugbank.comlmdb.ca Similarly, ¹³C NMR spectroscopy provides signals corresponding to each unique carbon atom in the molecule, with chemical shifts indicative of their hybridization and electronic environment. sigmaaldrich.com The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques, enables comprehensive structural confirmation of this compound by mapping the connectivity of atoms within the molecule. Studies on the characterization of synthesized acylamino acids, including those with lauroyl chains and different amino acids, commonly employ ¹H and ¹³C NMR spectroscopy to confirm the structure of the synthesized products. researcher.liferesearchgate.netresearchgate.net
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound. These techniques measure the vibrations of chemical bonds within the molecule. Characteristic absorption bands in the IR or FTIR spectrum correspond to specific functional groups, such as the carbonyl stretch from the amide linkage and the carboxylic acid, C-H stretches from the alkyl chains, and C-S stretches from the methionine sulfur. researchgate.netfh-aachen.de The presence and position of these bands provide confirmatory evidence for the structure of this compound. FTIR analysis is a standard method for characterizing synthesized acyl amino acids, validating the successful formation of the amide bond between the fatty acid and the amino acid. researcher.liferesearchgate.netresearchgate.netresearchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation pathways. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact elemental composition and differentiation from compounds with similar nominal masses. dntb.gov.uarsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and analysis of acylated metabolites, including this compound, in complex mixtures. rsc.orgnih.gov LC separates the components of a sample based on their physicochemical properties, and the eluting compounds are then introduced into the mass spectrometer. MS/MS involves the fragmentation of selected ions (precursor ions) and the detection of the resulting fragment ions. The fragmentation pattern is characteristic of the compound's structure, providing a "fingerprint" for identification. rsc.orgddtjournal.com LC-MS/MS has been used to verify the structure of N-lauroyl-L-phenylalanine, a related N-acyl amino acid. researchgate.net This approach is particularly valuable for analyzing biological samples or reaction mixtures where this compound is present alongside other compounds.
In-source fragmentation (ISF), also known as source-induced dissociation (SID), can occur within the ion source of a mass spectrometer before the ions enter the mass analyzer or collision cell. thermofisher.comtheanalyticalscientist.combiomedres.us By increasing the potential difference in the source region, ions can gain enough energy to fragment upon collision with residual gas molecules. thermofisher.com While sometimes considered a potential source of complexity in metabolomics data, ISF can also be a valuable tool for structure elucidation by providing fragmentation information even on single quadrupole instruments or as a complementary approach to collision-induced dissociation (CID). thermofisher.combiomedres.usnih.gov The fragmentation patterns observed through ISF can provide clues about the bonds present in this compound and how they break upon energization, aiding in structural confirmation. nih.gov
Chemical derivatization involves chemically modifying a compound to improve its analytical properties for MS analysis. rsc.orgnih.govnumberanalytics.comnih.gov For compounds like amino acids and fatty acids, derivatization can enhance ionization efficiency, improve chromatographic separation, or introduce a标签 that facilitates detection and fragmentation. rsc.orgddtjournal.comnumberanalytics.comnih.gov While specific derivatization strategies for this compound for enhanced MS response were not detailed in the search results, general principles of derivatization in MS apply. Modifying the carboxylic acid or the amide nitrogen could potentially improve ionization in certain MS modes or direct fragmentation to yield structurally informative ions. Derivatization is a common technique in amino acid analysis by LC-MS/MS to improve sensitivity and separation. rsc.org
Here is a table summarizing some typical spectroscopic and mass spectrometry data points that would be relevant for this compound, based on the general information found regarding the characterization of similar compounds. Specific values for this compound would require experimental data.
| Analytical Technique | Expected Information Type | Relevance for this compound |
| ¹H NMR | Chemical shifts (δ), Multiplicity, Integration | Identification of proton environments (acyl chain, methionine) |
| ¹³C NMR | Chemical shifts (δ) | Identification of carbon environments (acyl chain, methionine) |
| IR/FTIR | Absorption bands (cm⁻¹) | Identification of functional groups (amide C=O, acid C=O, C-H, C-S) |
| MS | Molecular ion peak [M+H]⁺ or [M-H]⁻ | Determination of molecular weight |
| HRMS | Accurate mass measurement | Determination of elemental composition |
| MS/MS (CID/ISF) | Fragment ions (m/z) | Elucidation of fragmentation pathways, structural confirmation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique that measures the absorption or transmission of UV or visible light through a sample. technologynetworks.comwepub.org This property is influenced by the sample composition, potentially providing information on the identity and concentration of substances. technologynetworks.com UV-Vis spectroscopy relies on the principle that molecules absorb light at specific wavelengths corresponding to electronic transitions within the molecule. technologynetworks.comazooptics.com The resulting absorption spectrum, typically plotted as absorbance versus wavelength, provides a unique fingerprint for a compound and can offer insights into its molecular structure and functional groups. technologynetworks.comazooptics.com UV-Vis spectroscopy is a rapid, non-destructive technique applicable to various fields, including organic chemistry for compound identification and purity evaluation. wepub.org While the search results confirm the general application of UV-Vis spectroscopy for compound analysis and purity checks, specific detailed research findings or data tables pertaining directly to the UV-Vis spectrum of this compound were not found in the provided snippets.
Raman Spectroscopy
Raman spectroscopy is an analytical technique that utilizes the inelastic scattering of light to measure the vibrational energy modes of a sample. edinst.comspectroscopyonline.com This process provides chemical and structural information, enabling the identification of substances through their characteristic Raman "fingerprint". edinst.comspectroscopyonline.com Raman spectroscopy measures the energy gap between the vibrational levels of a molecule. edinst.com For a vibrational mode to be detected, the molecular polarizability must change during the vibration. edinst.com The technique is non-destructive and can be applied to various sample types, including liquids and solids. horiba.comhoriba.com Raman spectroscopy is well-suited for the analysis of aqueous samples as water has a weak Raman scattering signal. horiba.com While primarily recognized for qualitative analysis, Raman spectroscopy can also be effective for quantitative analysis under certain conditions. horiba.com The analysis of Raman spectra involves experimental design, preprocessing, and data modeling. spectroscopyonline.com Specific research findings or data tables detailing the Raman spectrum or its analysis for this compound were not present in the provided search results.
Chromatographic Techniques for Purity and Composition Analysis
Chromatographic techniques are widely employed to separate molecules based on their different physicochemical properties, forming a key part of purity and composition analysis. biopharmaspec.compatsnap.com These methods are crucial for assessing the homogeneity of a sample and identifying potential impurities. biopharmaspec.compatsnap.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a sophisticated technique used for separating, detecting, and quantifying components in a mixture by passing a liquid mobile phase under high pressure through a packed column. patsnap.commtoz-biolabs.com Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that uses smaller particles and higher pressures, offering faster analysis times, increased efficiency, and improved sensitivity compared to conventional HPLC. waters.comnih.gov Both HPLC and UPLC are of significant importance in various fields, including pharmaceuticals and biotechnology, particularly for purity analysis. patsnap.commtoz-biolabs.com They offer high resolution and sensitivity, enabling the separation and detection of trace impurities. patsnap.commtoz-biolabs.com Various detection modes, such as UV-Vis, fluorescence, and mass spectrometry, can be coupled with HPLC/UPLC to provide comprehensive insights into sample composition and purity. mtoz-biolabs.com
Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
Reversed-Phase HPLC (RP-HPLC) is a common mode of HPLC used for purity assessment. patsnap.comaltabioscience.com This technique separates molecules based on their interaction with a hydrophobic stationary phase. biopharmaspec.com A mobile phase with increasing organic composition is typically used to elute components. biopharmaspec.com RP-HPLC is a primary method for analyzing peptide purity, often utilizing a C18 column and an acetonitrile-water gradient with trifluoroacetic acid (TFA). altabioscience.com Purity is often determined by analyzing the chromatographic profile and comparing the peak area of the main component to the total area of all peaks. perkinelmer.com RP-HPLC can detect low levels of impurities, ensuring that a product meets necessary purity criteria. patsnap.com Peak purity analysis in RP-HPLC can be further assessed using techniques like mass spectral analysis or orthogonal chromatographic conditions to identify coeluting components. chromatographyonline.com While RP-HPLC is a standard method for purity evaluation, specific data on the RP-HPLC analysis and purity assessment of this compound were not found in the provided search results.
Size-Exclusion Chromatography (SEC) and SEC-MALS for Aggregate States
Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic size in solution. chromatographyonline.comnih.govyoutube.com Larger molecules elute earlier as they cannot enter the pores of the stationary phase, while smaller molecules penetrate the pores and have longer retention times. youtube.com SEC is a crucial technique for analyzing and quantifying soluble aggregates, particularly in biopharmaceutical development, where protein aggregation is a significant concern. chromatographyonline.comnih.govnih.gov SEC is suitable for analyzing aggregates in the size range of 1–50 nm. chromatographyonline.com
Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) provides a powerful technique for determining the absolute molecular weight and size distributions of macromolecules in solution, independent of their elution time or interactions with the column. youtube.comamazonaws.comyoutube.comwyatt.com SEC-MALS involves coupling a MALS detector, and often other detectors like refractive index (RI) and UV, to an SEC system. amazonaws.com The SEC column's primary role in SEC-MALS is to separate molecules by size before they enter the detectors. amazonaws.com MALS measures the light scattered by molecules at various angles, allowing for the determination of molecular weight and size (radius of gyration, Rg). youtube.comyoutube.com This technique is particularly valuable for characterizing proteins, protein complexes, and polymers, and for analyzing their oligomeric or aggregate states. amazonaws.comyoutube.com SEC-MALS can determine the absolute molecular weight at each point of the chromatogram, overcoming the inaccuracies associated with molecular weight estimation based solely on retention time using calibration curves. youtube.comnih.gov SEC-MALS is well-suited for analyzing protein aggregation and can provide insights into the composition and stoichiometry of aggregates. amazonaws.comnih.gov While SEC and SEC-MALS are established techniques for assessing aggregate states, specific research findings or data tables on the application of SEC or SEC-MALS for analyzing the aggregate states of this compound were not found in the provided search results.
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile compounds. youtube.commeasurlabs.com The separation in GC is based on the differential partitioning of analytes between a mobile gas phase (carrier gas) and a stationary phase within a chromatographic column. youtube.compfc.hr Compounds are separated based on their volatility and their interaction with the stationary phase. youtube.com Less volatile molecules interact more strongly with the stationary phase and elute later, while more volatile molecules interact more with the mobile phase and elute faster. youtube.com
For the analysis of this compound using GC, the sample is typically dissolved in an appropriate volatile solvent and injected into the heated injection port, where it is rapidly vaporized and carried by the inert carrier gas through the column. youtube.comyoutube.com Detectors at the end of the column, such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS), measure the separated components as they elute. youtube.compfc.hr The output is a chromatogram, where peaks represent different components, and their retention times aid in identification. youtube.com The area under each peak is proportional to the concentration of the compound. youtube.com
When coupled with Mass Spectrometry (GC-MS), this technique provides both separation and identification capabilities. nih.govyoutube.com The MS detector fragments the separated compounds and measures the mass-to-charge ratio (m/z) of the resulting ions, generating a mass spectrum that serves as a unique fingerprint for each compound. youtube.comyoutube.com Comparing these spectra to spectral libraries allows for the identification of unknown compounds. youtube.comresearchgate.net GC-MS is particularly suitable for the analysis of volatile, lipophilic, and multicomponent substances. nih.gov While general principles of GC-MS are well-established, specific applications to this compound would involve optimizing parameters such as column type, temperature program, carrier gas flow rate, and MS detection settings to achieve optimal separation and detection of this compound. youtube.comnih.gov
Ion Chromatography (IC)
Ion Chromatography (IC), a subset of liquid chromatography, is specifically designed for the separation and quantification of ionic and polar molecules. innovatechlabs.comlucideon.com This technique separates analytes based on their charge and interaction with an ion-exchange stationary phase. innovatechlabs.comlucideon.com The mobile phase is typically an aqueous solution containing ions that compete with the sample ions for binding sites on the stationary phase. epa.gov
The basic principle of IC involves injecting a liquid sample into a flowing stream of eluent, which carries the sample through a separator column packed with an ion-exchange resin. epa.gov Ions in the sample are separated based on their affinity for the exchange sites on the resin. epa.gov Following the separation column, a suppressor is often used to reduce the background conductivity of the eluent while enhancing the conductivity of the analytes, improving detection sensitivity. epa.gov A conductivity detector then measures the separated ions. innovatechlabs.comepa.gov Identification is based on retention times compared to known standards, and quantification is achieved by measuring peak area and comparing it to a calibration curve. epa.gov
IC is a valuable tool for analyzing a range of ionic species, including inorganic anions, cations, transition metals, and low-molecular-weight organic acids and bases. lucideon.comunil.ch Given that this compound contains both an acidic carboxyl group and a basic amino group (though the amino group is acylated, affecting its basicity), and the potential for ionization depending on pH, IC could potentially be applied for its analysis, particularly in studies involving its ionic behavior or purity. nih.gov While specific research on this compound analysis by IC was not prominently found in the search results, IC is a standard technique for analyzing charged or polar organic molecules, including amino acids and their derivatives under appropriate conditions. thermofisher.com
Advanced Microscopy Techniques for Morphological and Structural Analysis
Advanced microscopy techniques provide visual information about the morphology, structure, and even atomic arrangement of materials. These techniques are essential for characterizing the physical form and organization of this compound, especially if it forms aggregates, crystals, or interacts with other structures.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique that allows visualization of structures at very high resolution, down to the atomic scale. nanoscience.comwikipedia.org TEM works by transmitting a beam of high-energy electrons through a very thin specimen. nanoscience.comwikipedia.org As the electrons pass through the sample, they interact with the atoms, and the transmitted electrons are then focused by electromagnetic lenses to form a magnified image on a screen or detector. nanoscience.comwikipedia.org The contrast in the image is generated by differences in the scattering of electrons by different parts of the sample, which can be due to variations in thickness, density, or atomic number. wikipedia.org
TEM is widely used in materials science and biological sciences to study the internal structure of samples. wikipedia.orghitachi-hightech.com In the context of this compound, TEM could be used to examine the morphology and size of this compound crystals or aggregates, if applicable. It could also be used to study its interaction with other materials at a nanoscale level. The high resolution of TEM makes it suitable for observing fine details and structural arrangements that are not visible with light microscopy. nanoscience.comyoutube.com Sample preparation for TEM typically involves creating very thin sections (less than 100 nm) or preparing a suspension on a grid. wikipedia.org
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. youtube.comnih.gov Unlike TEM, SEM does not require the sample to be ultrathin. wikipedia.org In SEM, a focused beam of electrons is scanned across the surface of the specimen. nih.gov As the electron beam interacts with the sample, it generates various signals, including secondary electrons, backscattered electrons, and X-rays. youtube.com Detectors collect these signals, and an image is constructed based on their intensity as the beam scans the surface. youtube.com
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that produces high-resolution images of a sample's surface by scanning a sharp tip attached to a cantilever across the surface. oxinst.comnih.gov The interaction forces between the tip and the sample surface cause the cantilever to deflect, and this deflection is measured and used to create a topographic map of the surface. oxinst.com
AFM can operate in various modes, including contact mode, tapping mode, and pulsed force mode, allowing for the investigation of different surface properties in addition to topography, such as adhesion and stiffness. oxinst.comnih.gov The resolution of AFM can be very high, even allowing for the visualization of individual molecules under optimal conditions. oxinst.com For this compound, AFM could be used to study the nanoscale topography of its surfaces, measure the size and distribution of small particles, and potentially investigate its self-assembly behavior on surfaces. AFM is particularly useful for analyzing soft or delicate samples that might be damaged by the electron beam in SEM or TEM. oxinst.com
Cryo-Electron Microscopy (Cryo-EM)
Cryo-Electron Microscopy (Cryo-EM) is an advanced form of TEM where the sample is rapidly frozen at cryogenic temperatures (below -150 °C) in a thin layer of vitreous ice. nih.govrsb.org.uktechnologynetworks.com This rapid freezing process vitrifies the water, preventing the formation of ice crystals that can damage the sample structure. rsb.org.uk Imaging is then performed on the frozen, hydrated sample using a transmission electron microscope. nih.govtechnologynetworks.com
Other Analytical Methods for Material Characterization
Beyond fundamental spectroscopic and chromatographic techniques, several other analytical methods provide crucial insights into the physical state, size, thermal behavior, and interfacial properties of this compound.
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA)
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are ensemble and single-particle techniques, respectively, used to determine the size distribution and, in the case of NTA, the concentration of particles in a liquid suspension nih.govresearchgate.netmalvernpanalytical.comresearchgate.netazom.com. These methods are particularly valuable for characterizing the size and size distribution of micelles and other self-assembled structures formed by surfactants like this compound in aqueous solutions.
DLS measures the intensity fluctuations of scattered light caused by the Brownian motion of particles. The diffusion coefficient derived from these fluctuations is then used to calculate the hydrodynamic diameter of the particles via the Stokes-Einstein equation malvernpanalytical.comgoogle.com. NTA, on the other hand, tracks the movement of individual nanoparticles and calculates their hydrodynamic diameter based on their diffusion coefficient nih.govresearchgate.netgoogle.com. NTA offers higher resolution for polydisperse samples compared to DLS and provides a number-weighted size distribution, whereas DLS provides an intensity-weighted distribution nih.govmalvernpanalytical.comresearchgate.net.
Studies on N-decanoyl methionine (C10Met), a closely related amino acid-based surfactant with a C10 acyl chain instead of the C12 chain in this compound, have utilized DLS to investigate micelle formation. DLS measurements showed that N-decanoyl methionine formed spherical micelles in solution researchgate.net. The reported size of these spherical micelles was in the range of 3-5 nm researchgate.net.
Table 1: DLS Results for N-Decanoyl Methionine Micelles
| Compound | Acyl Chain Length | Amino Acid | Micelle Shape | Hydrodynamic Diameter (nm) |
| N-Decanoyl Methionine | C10 | Methionine | Spherical | 3-5 |
This finding for N-decanoyl methionine suggests that this compound, with its similar structure and longer hydrophobic chain, would also form micelles in aqueous solutions, and DLS and NTA could be used to characterize their size, size distribution, and potentially their concentration and stability under various conditions.
Analytical Ultracentrifugation (AUC)
Analytical Ultracentrifugation (AUC) is a versatile and powerful technique for characterizing macromolecules and nanoparticles in solution without the need for immobilization or labeling google.comwaters.comnetzsch.com. It is based on the sedimentation of particles in a centrifugal field, monitored by optical detection systems google.comwaters.com.
AUC can provide information on the molar mass, size distribution, shape, and interactions of particles google.comwaters.comnetzsch.com. Both sedimentation velocity (SV) and sedimentation equilibrium (SE) methods can be employed google.com. SV provides hydrodynamic information and is useful for analyzing sample dispersity and aggregates, while SE is a thermodynamic technique used for determining molecular weight and studying biomolecular interactions google.com. AUC is considered a first-principle method, meaning it does not require external calibration standards for determining molecular mass google.comwaters.com.
While specific data for this compound using AUC were not found in the provided search results, this technique would be valuable for a detailed characterization of its self-assembly behavior, including determining the molecular weight of aggregates (micelles), assessing the homogeneity of the sample, and studying potential interactions with other molecules in solution.
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are widely used to study the thermal properties and stability of materials ri.seworldoftest.comthegoodscentscompany.comresearchgate.netgoogle.comanton-paar.com. These methods measure changes in physical or chemical properties as a function of temperature or time ri.segoogle.com.
DSC measures the heat flow into or out of a sample as it is heated or cooled ri.seresearchgate.netgoogle.com. This allows for the determination of thermal transitions such as melting points, crystallization temperatures, glass transition temperatures, and enthalpy changes associated with these transitions ri.sethegoodscentscompany.comresearchgate.netgoogle.com. TGA measures the change in mass of a sample as it is heated ri.seresearchgate.netgoogle.com. It is used to assess thermal stability, determine decomposition temperatures, and quantify volatile components or residual matter ri.sethegoodscentscompany.comresearchgate.netgoogle.com. Simultaneous TGA-DSC can provide complementary information by measuring both mass changes and heat flow simultaneously on a single sample thegoodscentscompany.commalvernpanalytical.com.
For a surfactant like this compound, thermal analysis could provide information about its solid-state properties (e.g., melting point, polymorphism) and its thermal decomposition behavior. This is important for understanding its stability during processing, storage, and in various formulations. While specific DSC or TGA data for this compound were not found, these techniques are standard for the thermal characterization of organic compounds and surfactants.
Rheology and Viscosity Measurements (e.g., Interfacial Rheology)
Rheology is the study of the flow and deformation of matter govinfo.govdtic.milgoogle.comresearchgate.net. Viscosity is a measure of a fluid's resistance to flow govinfo.govgoogle.comresearchgate.net. Rheological and viscosity measurements are crucial for understanding the behavior of this compound in solution, particularly at higher concentrations where it may form more complex viscoelastic structures beyond simple micelles.
Interfacial rheology techniques, including interfacial shear and dilatational rheology, assess the resistance of the interfacial film to deformation malvernpanalytical.comresearchgate.netmdpi.com. This is highly relevant to the performance of this compound as a surfactant in applications involving interfaces, such as emulsification and foaming, where the strength and elasticity of the interfacial layer play a critical role in stability malvernpanalytical.comresearchgate.nettandfonline.commdpi.comtandfonline.com. Studies on other amino acid-based surfactants have explored their rheological properties in bulk and at interfaces to understand their thickening capabilities and interfacial film formation malvernpanalytical.comfrontiersin.orggoogle.comnih.gov. Although specific rheological data for this compound were not found, these methods are indispensable for characterizing its behavior in formulations and at interfaces.
Surface Tension Measurements (e.g., Tensiometry)
Surface tension measurements, typically performed using tensiometers, are fundamental for evaluating the surface activity of surfactants sita-messtechnik.declearsolutionsusa.comrsc.org. These techniques quantify the reduction in surface tension of a liquid (usually water) caused by the adsorption of surfactant molecules at the interface with another phase (e.g., air or oil).
Common tensiometry methods include the Wilhelmy plate method and the Du Noüy ring method, which measure the force required to detach a plate or ring from the liquid surface. By measuring surface tension as a function of surfactant concentration, the critical micelle concentration (CMC) can be determined sita-messtechnik.declearsolutionsusa.comrsc.org. The CMC is the concentration above which surfactant molecules begin to self-assemble into micelles in the bulk solution sita-messtechnik.declearsolutionsusa.com. Surface tension measurements also provide information on the efficiency and effectiveness of a surfactant in reducing surface tension sita-messtechnik.dersc.org.
Amino acid-based surfactants, including N-acyl amino acids like this compound, are known for their good surface activity sita-messtechnik.dersc.org. Studies on various N-acyl amino acids have reported their CMC values and the surface tension at the CMC researchgate.netsita-messtechnik.dersc.org. While specific surface tension data for this compound were not directly available, these measurements are crucial for characterizing its fundamental surfactant properties, understanding its self-assembly behavior, and predicting its performance in applications requiring surface activity.
Theoretical and Computational Studies of Lauroylmethionine
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation serve as powerful tools to investigate the conformational dynamics of Lauroylmethionine and its interactions with enzymes, particularly aminoacylases, which are involved in its synthesis. These computational techniques allow for a detailed examination of the underlying molecular mechanisms.
Protein Structure Prediction for Aminoacylases
While a specific protein structure prediction for an aminoacylase (B1246476) that synthesizes this compound has not been extensively detailed in publicly available research, the general approach involves homology modeling. This technique is predicated on the existence of experimentally determined structures of related homologous proteins. For aminoacylases, which are known to catalyze the formation of N-acyl-amino acids, a template-based modeling approach would be employed.
The process would involve:
Template Identification: Searching protein data banks for aminoacylase structures that share a significant sequence identity with the target enzyme capable of synthesizing this compound.
Sequence Alignment: Aligning the amino acid sequence of the target aminoacylase with the template structure's sequence.
Model Building: Constructing a three-dimensional model of the target aminoacylase based on the alignment with the template structure.
Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools to ensure its stereochemical soundness and accuracy.
Such a model would provide a foundational framework for further computational analyses, including substrate binding and interaction studies.
Substrate Binding Site Analysis via Computational Methods
Understanding the substrate binding site of aminoacylases is crucial for explaining their specificity towards substrates like this compound. Computational methods are instrumental in delineating the architecture and chemical environment of these binding pockets.
A study focusing on the acyl-binding pocket of aminoacylase-1 utilized a series of aliphatic N-acyl-L-methionine substrates to probe the characteristics of the binding site. By determining Michaelis constants (Km) for these analogs, researchers can infer the steric and chemical complementarity between the substrate and the enzyme's active site. This type of analysis suggests a preference for straight-chain acyl moieties and can identify specific amino acid residues that may limit the length and branching of the acyl chain. For instance, residues like Ile177, Thr347, and Leu372 have been implicated in defining the boundaries of the acyl-binding pocket in human and porcine aminoacylases. merckmillipore.com
Molecular dynamics (MD) simulations can further enhance this analysis by providing a dynamic view of the substrate within the binding site. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex and are critical for catalysis.
Molecular Docking for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein to form a stable complex. In the context of this compound, docking studies would be employed to understand its interaction with the active site of an aminoacylase or other potential protein targets.
The docking process typically involves:
Preparation of Protein and Ligand Structures: Preparing the 3D structures of the aminoacylase (obtained through homology modeling or from experimental data) and this compound.
Defining the Binding Site: Identifying the putative binding pocket on the protein, usually the active site.
Docking Simulation: Using a scoring function to evaluate and rank different binding poses of this compound within the protein's binding site.
The results of molecular docking can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that govern the recognition of this compound by the protein. While specific docking studies for this compound are not widely reported, this methodology is a standard approach in computational drug discovery and enzyme characterization.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. For this compound, which functions as a surfactant, QSPR models are valuable for predicting its surfactant properties without the need for extensive experimental measurements.
Prediction of Surfactant Properties (Critical Micelle Concentration, Limiting Surface Tension, Maximal Packing Density)
The surfactant properties of N-acyl amino acids, including this compound, are of significant interest. QSPR models can be developed to predict key parameters:
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to form micelles in a solution.
Limiting Surface Tension (γcmc): The minimum surface tension achieved at the CMC.
Maximal Packing Density (Γmax): The maximum concentration of surfactant molecules at an interface.
Developing a QSPR model for these properties involves a dataset of surfactants with known experimental values. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each surfactant. These descriptors can include constitutional, topological, and quantum-chemical parameters. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that links these descriptors to the surfactant property of interest. For amino acid-based surfactants, descriptors related to van der Waals energies and ionization potentials have been found to be strong predictors of CMC. tdl.org
| Surfactant Property | Predicted Value Range for Anionic Amino Acid-Based Surfactants | Key Molecular Descriptors |
| log(CMC) | Varies based on alkyl chain length and head group | Van der Waals energy, Ionization potential, Molecular weight |
| γcmc (mN/m) | Typically in the range of 25-40 | Hydrophilic-Lipophilic Balance (HLB), Molecular surface area |
| Γmax (mol/m²) | Dependent on molecular geometry and packing | Molecular volume, Shape indices |
Graph Neural Network (GNN)-Based QSPR Models
A more recent and advanced approach to QSPR modeling involves the use of Graph Neural Networks (GNNs). GNNs are a class of deep learning methods that can operate directly on graph-structured data, such as the molecular graph of a surfactant. vt.edu This approach avoids the need for manual feature engineering of molecular descriptors. vt.edu
In a GNN-based QSPR model for predicting surfactant properties, the model learns to extract relevant structural features from the molecular graph automatically. vt.edu These models have shown high accuracy in predicting CMC, γcmc, and Γmax for a diverse range of surfactants, including anionic, cationic, zwitterionic, and nonionic types. vt.edu The model is trained on a dataset of surfactant structures and their corresponding experimental property values. vt.edu
A study developing a GNN-based QSPR model for 92 different surfactants demonstrated high accuracy, with an average R² value of 0.87 in predicting CMC, γcmc, and Γmax. vt.edu This indicates the potential of GNNs to serve as a powerful tool for the rational design of new surfactants by enabling high-throughput virtual screening. vt.edu
| Model Type | Key Features | Predicted Properties | Reported Accuracy (R²) |
| GNN-based QSPR | Learns from molecular graph representation | CMC, γcmc, Γmax | ~0.87 (average for diverse surfactants) vt.edu |
This table illustrates the performance of a general GNN-based QSPR model for various surfactants, highlighting its potential applicability for this compound.
Correlation of Molecular Design Parameters with Surfactant Properties
The surfactant properties of this compound are intrinsically linked to its molecular architecture, specifically the interplay between its hydrophobic lauroyl tail and its hydrophilic methionine headgroup. Computational studies, often employing molecular dynamics (MD) simulations, are pivotal in understanding how modifications to these structural features influence key performance metrics such as the critical micelle concentration (CMC), surface tension, and aggregation behavior.
MD simulations of N-acyl amino acid surfactants at air-water interfaces have revealed that intermolecular hydrogen bonds are crucial for the close packing of these molecules at the surface chalmers.se. The structure of the amino acid headgroup significantly influences this packing. For instance, studies on N-lauroyl derivatives of various amino acids demonstrate that the size and nature of the amino acid side chain affect interfacial properties researchgate.netikifp.edu.placs.org.
Table 1: Illustrative Correlation of Alkyl Chain Length with Surfactant Properties for N-Acyl Amino Acid Surfactants (Note: This table is a representative illustration based on established principles for N-acyl amino acid surfactants and does not represent specific experimental data for this compound.)
| Surfactant (N-Acyl Glycine) | Alkyl Chain Length | Predicted log(CMC) | Predicted Surface Tension at CMC (mN/m) |
| N-Octanoyl Glycine | 8 | -1.5 | 38 |
| N-Decanoyl Glycine | 10 | -2.2 | 35 |
| N-Lauroyl Glycine | 12 | -2.9 | 32 |
| N-Myristoyl Glycine | 14 | -3.6 | 29 |
This predictive relationship allows for the fine-tuning of surfactant properties. By computationally altering the length of the lauroyl chain in this compound, for example, one could predict the resulting change in its CMC and surface activity, thereby designing a molecule optimized for a specific application, be it as a detergent, emulsifier, or foaming agent.
Reaction Mechanism Computational Studies
The synthesis of this compound typically involves an amidation reaction between a derivative of lauric acid (such as lauroyl chloride) and the amino group of methionine. This reaction is a specific example of N-acylation, a fundamental process in organic chemistry.
Computational studies on analogous amidation and peptide bond formation reactions have elucidated the fundamental steps of this process researchgate.netnih.govresearchgate.net. The generally accepted mechanism proceeds as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the amino group of methionine on the electrophilic carbonyl carbon of lauroyl chloride. This step leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is typically unstable and collapses. This collapse involves the reformation of the carbonyl double bond and the expulsion of the chloride ion, which is a good leaving group.
Deprotonation: The resulting N-acylated methionine is protonated at the nitrogen atom. A base present in the reaction mixture (or another molecule of methionine) then abstracts this proton to yield the final, neutral this compound product.
This pathway is consistent with the general mechanism of nucleophilic acyl substitution. Computational models can map the entire reaction coordinate, identifying the transition state associated with the formation and breakdown of the tetrahedral intermediate, which is often the rate-determining step of the reaction nih.gov.
While a specific energetic profile for the synthesis of this compound is not prominently available in published literature, the energetic landscape for the formation of a peptide-like bond between acetic acid and methylamine, calculated using DFT, serves as an excellent model for this type of amidation reaction researchgate.net. The key energetic parameters include the energy of the reactants, the transition state, and the products.
Table 2: Representative Energetic Landscape for a Model Amidation Reaction (Note: This table is based on a model peptide bond formation and is for illustrative purposes to represent the energetic profile of the synthesis of this compound.)
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactants | Lauric Acid + Methionine | 0 |
| Transition State 1 | Tetrahedral Intermediate Formation | +25 |
| Intermediate | Tetrahedral Adduct | +5 |
| Transition State 2 | Leaving Group Departure | +15 |
| Products | This compound + H₂O | -10 |
Advanced Material Science and Biotechnological Applications Research
Lauroylmethionine as a Component in Advanced Surfactant Systems
This compound, as an N-acyl amino acid surfactant, exhibits surface-active properties that make it suitable for various applications. researchgate.netresearchgate.net Amino acid-based surfactants, in general, are considered promising alternatives to conventional petroleum-derived surfactants due to their favorable properties, including biodegradability and low toxicity. uni-duesseldorf.denih.gov
Development of Bio-based and Environmentally Friendly Surfactants
The increasing demand for sustainable and environmentally conscious products has driven the development of bio-based surfactants. This compound falls under this category as it can be synthesized from fatty acids (like lauric acid, often derived from vegetable oils) and the amino acid methionine. researchgate.netuni-duesseldorf.denih.gov Research highlights the potential of N-acyl amino acid surfactants, including those based on lauric acid, as eco-friendly alternatives with desirable properties such as mildness, low inflammatory potential, low toxicity, and good biodegradability. uni-duesseldorf.denih.gov Studies have explored enzymatic synthesis methods for N-acyl amino acids, offering a greener alternative to traditional chemical routes that may involve hazardous chemicals. uni-duesseldorf.de
Role in Modifying Interfacial Rheology and Foam Properties
Interfacial rheology studies the behavior of the adsorbed layer at the interface between two immiscible fluids, which is crucial for the stability of emulsions and foams. biolinscientific.comwikipedia.orgrheologylab.com Surfactants adsorb at these interfaces and alter their properties. biolinscientific.com Research on amino acid-based surfactants, including N-lauroyl amino acids, has investigated their effects on surface tension, critical micelle concentration (CMC), foaming ability, and foam stability. researchgate.netresearchgate.net While specific detailed data tables for this compound's impact on interfacial rheology and foam properties were not prominently found in the search results, studies on related N-acyl amino acids demonstrate that the structure of the amino acid and the fatty acyl chain length influence these properties. researchgate.netresearchgate.netresearcher.life For instance, N-lauroyl leucinate exhibited optimum properties compared to sodium lauryl sulfate (B86663) (SLS) in one study. researchgate.net The existence of divalent ions can influence interfacial modulus and foam texture. researchgate.net
Interactions with Divalent Ions in Aqueous Systems
Interactions between surfactants and ions in aqueous systems can significantly affect their behavior, including solubility, aggregation, and performance. Research on amino acid-based surfactants has indicated that the presence of divalent ions, such as those found in tap water, can influence their properties. researchgate.net One study noted that mixtures of glycinate- and glutamate-based surfactants diluted with tap water produced a relatively rigid foam compared to dilution with deionized water, suggesting an interaction with divalent ions. researchgate.net While direct detailed studies specifically on this compound's interaction with divalent ions were not extensively found, the general behavior of anionic or zwitterionic amino acid-based surfactants in the presence of divalent cations is a relevant area of study that would apply to this compound.
Biomaterial Surface Modification and Interaction Studies
Surface modification of biomaterials is a critical aspect of improving their performance and biocompatibility in various biomedical applications. rsc.orgwikipedia.orgnih.govfrontiersin.orgtaylorfrancis.com Modifying the surface can enhance properties such as biocompatibility, cell interaction, and resistance to fouling. rsc.orgwikipedia.orgfrontiersin.org
Amino Acid-Based Amphiphiles as Potential Biocompatible Coatings
Amino acid-based amphiphiles, including N-acyl amino acids, are being explored as potential biocompatible coatings for biomaterials. mdpi.comresearchgate.netnih.govdntb.gov.ua Their inherent biocompatibility and biodegradability, derived from their amino acid component, make them attractive candidates. acs.orgresearchgate.net Research on amphiphilic peptides, which are related amino acid-based structures, has demonstrated their ability to self-assemble into functional coatings that can modify surface properties and exhibit antifouling behavior, reducing the adhesion of organisms to surfaces. nih.govrsc.org While specific studies detailing the use of this compound itself as a biomaterial coating were not prominently found, the broader research on amino acid-based amphiphiles and peptides for surface modification supports its potential in this area. acs.orgmdpi.comresearchgate.netfrontiersin.orgnih.govrsc.org The design and positioning of amino acids within amphiphilic sequences are important for achieving desired surface properties and performance. nih.gov
Protein Adsorption and Biocompatibility Assessment Methodologies
Protein adsorption at material interfaces is a critical initial event that influences the biocompatibility of a material. When a material is introduced into a biological environment, proteins from the surrounding fluids rapidly adsorb onto its surface, forming a conditioning layer. The composition and conformation of this adsorbed protein layer can significantly impact subsequent cellular interactions and the host immune response. mdpi.comuzh.chebi.bio
Biocompatibility assessment methodologies aim to evaluate the suitability of a material for use in contact with biological systems without eliciting an unacceptable adverse response. These methodologies often involve a combination of in vitro and in vivo tests. In vitro tests, such as cytotoxicity assays (e.g., MTT assay), assess the direct impact of a material or its extracts on cell viability and function. nih.govfrontiersin.orgnumberanalytics.com Protein adsorption studies, often employing techniques like Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR), provide insights into the interaction between proteins and material surfaces. frontiersin.orgtandfonline.comfrontiersin.org The wettability and surface functional groups of a material can influence protein adsorption behavior. nih.gov
While general principles and methodologies for protein adsorption and biocompatibility assessment are well-established, specific detailed research findings focusing solely on this compound in these precise contexts are limited in the available literature. However, as an amino acid-based surfactant, this compound's amphiphilic nature suggests it could influence protein-material interactions and potentially impact biocompatibility. Studies on other amino acid-based surfactants have explored their interactions with proteins and their use in biomaterial applications, indicating the relevance of this class of compounds in modulating surface properties and biological responses. nih.gov Further research would be needed to specifically delineate the protein adsorption profile and biocompatibility characteristics of this compound using established methodologies.
Modulation of Foreign Body Response at Material Interfaces (Methodological Studies)
The foreign body response (FBR) is a complex biological reaction that occurs following the implantation of a foreign material into the body. It involves a cascade of events, including protein adsorption, immune cell recruitment (such as monocytes and macrophages), inflammation, and ultimately, the formation of a fibrous capsule around the implant. mdpi.comrsc.orgmdpi.commdpi.comwhiterose.ac.uk The FBR can compromise the function and longevity of implanted medical devices and biomaterials. rsc.orgmdpi.com
Methodological studies aimed at modulating the FBR often focus on altering the material's surface properties to control protein adsorption and subsequent cellular events. Strategies include modifying surface chemistry, topography, and wettability to minimize the inflammatory response and promote tissue integration. japex.co.jp Understanding the interactions between immune cells and material surfaces is crucial in developing materials that can mitigate the FBR. mdpi.comwhiterose.ac.uk
While the mechanisms of FBR and strategies for its modulation are active areas of research, specific detailed studies on the role of this compound in modulating the foreign body response at material interfaces are not extensively documented in the provided search results. Research in this area often investigates the impact of material composition and surface properties on immune cell behavior and fibrotic capsule formation. Given that this compound is an amphiphilic molecule, its presence at a material interface could potentially influence protein adsorption and cell interactions, which are key aspects of the FBR. However, dedicated methodological studies specifically assessing the effect of this compound on the foreign body response would be required to understand its potential in this domain.
Theoretical Applications in Drug Delivery and Gene Therapy
Amino acid-based amphiphiles, including N-acyl amino acids, have garnered theoretical interest for their potential applications in drug delivery and gene therapy due to their unique properties. Their amphiphilic structure allows them to self-assemble into various nanostructures, such as micelles and vesicles, which can encapsulate and transport therapeutic molecules. mdpi.comscribd.comsusupport.commdpi.comchalmers.semdpi.com The inherent biocompatibility and biodegradability of amino acids make these compounds attractive candidates for biomedical applications, potentially reducing toxicity and improving the safety profile of delivery systems. mdpi.comscribd.commdpi.comunhas.ac.id
Amino Acid-Based Amphiphiles as Potential Drug Delivery Systems
Amino acid-based amphiphiles are explored as potential drug delivery systems due to their ability to form self-assembled nanostructures capable of encapsulating both hydrophobic and hydrophilic drugs. mdpi.comscribd.comsusupport.commdpi.comchalmers.semdpi.com These nanocarriers can improve drug solubility, enhance cellular uptake, and provide controlled release of the therapeutic agent. scribd.commdpi.comchalmers.semdpi.com Studies on various amino acid-based amphiphiles have demonstrated promising results in terms of drug loading efficiency and efficacy in delivering drugs to target cells. mdpi.comscribd.commdpi.comchalmers.semdpi.com For instance, amphiphilic block copolymers based on N-acryloyl amino acid monomers have been shown to self-assemble into nanoparticles with high cargo loading efficiency for various drugs and exhibit rapid cellular uptake. scribd.commdpi.comchalmers.se
While this compound, as an amino acid-based amphiphile, fits the general description of compounds being investigated for drug delivery, specific detailed research on this compound itself as a drug delivery system is not prominently featured in the provided search results. Research in this area tends to focus on the broader class of amino acid-based amphiphiles and polymers, with specific amino acids like lysine, arginine, and glutamic acid being more frequently mentioned in the context of forming self-assembled carriers. nih.govmdpi.comrsc.orgbiorxiv.org
Nonviral Vectors in Gene Therapy Research
Nonviral vectors offer an alternative approach to viral vectors for delivering genetic material into cells, addressing some of the safety concerns associated with viral methods, such as immunogenicity and potential insertional mutagenesis. frontiersin.orgnumberanalytics.comwhiterose.ac.uksusupport.comenergy.goviea.orgresearchgate.net Amino acid-based materials, particularly cationic amino acid derivatives and polymers, are being investigated as components of nonviral gene delivery systems. nih.govfrontiersin.orgmdpi.comsusupport.comunhas.ac.idenergy.gov Their ability to condense negatively charged nucleic acids (like DNA and RNA) through electrostatic interactions is crucial for forming stable complexes (lipoplexes or polyplexes) that can enter cells. susupport.comenergy.gov
Research in this area explores the synthesis of cationic amino acid-based lipids and polymers and their formulation into liposomes or nanoparticles for gene delivery. nih.govunhas.ac.id For example, liposomal formulations incorporating arginine-based surfactants have been developed as non-viral vectors and shown to influence transfection efficiency. nih.gov
Specific research focusing on this compound as a nonviral vector in gene therapy is not widely available in the provided search results. The literature primarily discusses the use of other amino acid derivatives, particularly those with cationic characteristics like arginine and lysine, for complexing with nucleic acids. nih.govrsc.org While this compound is an amphiphile, its charge characteristics would likely differ from those of cationic amino acid derivatives, potentially influencing its suitability for direct use as a gene complexing agent. However, its properties might be explored in combination with other materials in the development of more complex nonviral delivery systems.
Broader Biotechnological Potential
The unique surface-active and self-assembling properties of amino acid-based amphiphiles, including compounds like this compound, suggest broader potential in various biotechnological applications beyond drug and gene delivery. Their ability to interact with interfaces and form organized structures can be leveraged in different processes.
Use in Oil Recovery Research
Enhanced oil recovery (EOR) techniques are employed to extract additional crude oil from reservoirs after primary and secondary recovery methods have been exhausted. japex.co.jpmdpi.comchalmers.sewhiterose.ac.uk Chemical EOR methods often involve injecting surfactants into the reservoir to reduce the interfacial tension between oil and water, alter the wettability of the reservoir rock, and improve the mobilization and displacement of trapped oil. rsc.orgunhas.ac.idbiorxiv.orgwhiterose.ac.uk
Amino acid-based surfactants are being investigated as environmentally friendly alternatives to conventional synthetic surfactants for EOR applications due to their biodegradability and lower toxicity. unhas.ac.idrsc.orgbiorxiv.org Research in this area explores the synthesis and evaluation of various amino acid-based surfactants for their ability to reduce interfacial tension, form stable emulsions, and improve oil displacement efficiency in core flooding experiments. unhas.ac.idbiorxiv.org Studies have investigated the EOR potential of N-lauroyl amino acids, such as N-lauroyl sarcosine (B1681465) and lauroyl glutamic acid, demonstrating their effectiveness in reducing interfacial tension and enhancing oil recovery.
Based on the available search results, there is no direct information detailing the specific integration or application of this compound within industrial biorefining processes. The search results primarily discuss the enzymatic synthesis of this compound as a biosurfactant, often in the context of replacing chemical synthesis methods and its potential for applications such as cosmetics uni-duesseldorf.deresearchgate.netdghm-vaam.deresearchgate.net. While biorefining processes, enzymatic hydrolysis of biomass, and the challenges in industrial enzyme applications are discussed in some results, this compound is not mentioned as a compound utilized within these biorefinery operations ilsagroup.comilsagroup.compotravinarstvo.commdpi.comfrontiersin.org.
Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on the integration of this compound into industrial biorefining processes (as specified in section 7.4.2 of the provided outline) based on the information obtained from the searches.
Future Research Directions and Emerging Paradigms
The exploration of Lauroylmethionine and its potential applications is entering a new phase, driven by advancements in biotechnology, analytical chemistry, and computational science. Future research is poised to move beyond basic characterization towards a more nuanced understanding of its synthesis, molecular interactions, and biological functions. This will involve the development of sustainable production methods, sophisticated real-time analysis of its behavior, and the use of predictive modeling to design novel derivatives with highly specific activities.
Q & A
Q. What are the standard protocols for synthesizing Lauroylmethionine in laboratory settings?
this compound synthesis typically involves acylation of methionine with lauroyl chloride under controlled conditions. Key steps include:
- Reaction Setup : Conduct the reaction in anhydrous solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification : Use column chromatography or recrystallization to isolate the product.
- Characterization : Confirm structure via -NMR (e.g., methylene protons adjacent to the lauroyl group at δ 2.2–2.4 ppm) and mass spectrometry (e.g., molecular ion peak matching theoretical mass) .
- Reproducibility : Document reagent ratios, reaction time, and temperature in the main manuscript; additional trials or optimization data can be included in supplementary materials .
Q. Which analytical techniques are essential for characterizing this compound's purity and structural integrity?
- Chromatography : HPLC with UV detection (λ = 210–220 nm) to assess purity (>98% as per industry standards) .
- Spectroscopy : -NMR to confirm esterification (carbonyl signal at ~170 ppm) and FT-IR for functional group validation (C=O stretch at ~1740 cm) .
- Elemental Analysis : Quantify sulfur content to verify methionine backbone integrity .
Q. What safety precautions are critical when handling this compound in experimental setups?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
- Waste Disposal : Segregate organic waste containing this compound and comply with institutional hazardous material guidelines .
Advanced Research Questions
Q. How can factorial experimental designs optimize this compound dosage in animal model studies?
- Design Framework : Implement a 2×4 factorial arrangement (e.g., two delivery methods × four concentration levels) with randomized blocks to assess growth metrics or biochemical endpoints .
- Statistical Analysis : Use ANOVA (e.g., SAS® PROC GLM) to evaluate main effects and interactions. For example, a study on methionine analogs demonstrated weight gain increased linearly with dosage (p < 0.05) .
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to determine EC values for efficacy .
Q. What methodologies resolve contradictory findings regarding this compound's efficacy in cellular vs. in vivo models?
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., bioavailability differences between models) .
- Mechanistic Studies : Compare in vitro uptake kinetics (e.g., LC-MS quantification of intracellular this compound) with in vivo pharmacokinetic profiles (e.g., plasma concentration-time curves) .
- Sensitivity Analysis : Test hypotheses about experimental variables (e.g., pH, temperature) that may alter outcomes .
Q. How can researchers ensure reproducibility of Lauroylmethynthesis across laboratories?
- Detailed Protocols : Specify reaction conditions (e.g., solvent purity, stirring rate) and instrument calibration methods (e.g., NMR shimming) in supplementary materials .
- Inter-Lab Validation : Collaborate with independent labs to replicate synthesis and characterization using blinded samples.
- Data Transparency : Share raw spectral data and chromatograms via repositories like Figshare or Zenodo .
Methodological Recommendations for Data Reporting
Key Considerations for Advanced Studies
- Ethical Compliance : For animal studies, justify sample sizes using power analysis and adhere to ARRIVE guidelines .
- Data Contradictions : Use funnel plots to assess publication bias in meta-analyses .
- Hypothesis Refinement : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to iteratively refine research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
